molecular formula C24H26N2O2S B2955552 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 898407-81-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2955552
CAS No.: 898407-81-3
M. Wt: 406.54
InChI Key: AQPXIBCQFZCZCL-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H26N2O2S and its molecular weight is 406.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Isoquinoline derivatives have been synthesized and evaluated for various biological activities. For example, methoxy-indolo[2,1‐a]isoquinolines and their derivatives were synthesized and tested for antitumor activity against different cancer cell lines, revealing some compounds with significant cytotoxic effects (Ambros, Angerer, & Wiegrebe, 1988). This suggests potential therapeutic applications in cancer treatment.

Structural Studies and Inclusion Compounds

Research on amide-containing isoquinoline derivatives has shown interesting structural aspects and properties, particularly in forming inclusion compounds and salts with various acids. These structural studies indicate the potential for developing new materials with specific optical and chemical properties (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Investigations

Various isoquinoline derivatives have been synthesized and subjected to pharmacological studies, revealing a range of biological activities. For instance, derivatives have been evaluated for their potential as dopamine agonists, suggesting applications in the treatment of neurological disorders (Jacob, Nichols, Kohli, & Glock, 1981). Additionally, other studies have focused on the synthesis of isoquinoline-based compounds for evaluating their antimicrobial and antituberculosis activities, highlighting the versatility of these structures in drug discovery (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-28-21-10-8-18(9-11-21)15-24(27)25-16-22(23-7-4-14-29-23)26-13-12-19-5-2-3-6-20(19)17-26/h2-11,14,22H,12-13,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPXIBCQFZCZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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